molecular formula C30H36ClNO3 B3328711 Ormeloxifene hydrochloride, cis- CAS No. 51423-19-9

Ormeloxifene hydrochloride, cis-

Cat. No. B3328711
CAS RN: 51423-19-9
M. Wt: 494.1 g/mol
InChI Key: ZRGUGBSQWQXLHB-OCPPCWRMSA-N
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Description

Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator (SERM) and is best known as a nonsteroidal oral contraceptive which is taken once per week . It has been available as birth control in India since the early 1990s and is marketed under various trade names such as Saheli, Ormalin, Novex-DS, Centron, and Sevista . It is primarily used as a contraceptive but may also be effective for dysfunctional uterine bleeding and advanced breast cancer .


Synthesis Analysis

The commercial ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides . Interestingly, l-ormeloxifene could also be produced by enzymatic resolution from their racemates utilizing immobilized Candida rugosa lipases .


Molecular Structure Analysis

The molecular structure of Ormeloxifene hydrochloride, cis- is C30H35NO3 · HCl . The average molecular weight is 457.614 .


Chemical Reactions Analysis

Ormeloxifene is a selective estrogen receptor modulator (SERM) with contraceptive activity. It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .


Physical And Chemical Properties Analysis

Ormeloxifene hydrochloride, cis- has the empirical formula C30H35NO3 · HCl and a molecular weight of 494.06 .

Mechanism of Action

Target of Action

Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Biochemical Pathways

It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .

Pharmacokinetics

It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing

Result of Action

Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .

Action Environment

It is known that the compound is stable in solution at analyte concentration when studied at room temperature .

Safety and Hazards

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive. It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Future Directions

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells. Several in vivo and clinical studies have reported that ormeloxifene possesses an excellent therapeutic index and has been well-tolerated, without any hematological, biochemical or histopathological toxicity, even with chronic administration . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

properties

IUPAC Name

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGUGBSQWQXLHB-OCPPCWRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ormeloxifene hydrochloride, cis-

CAS RN

51423-19-9
Record name Ormeloxifene hydrochloride, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMELOXIFENE HYDROCHLORIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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